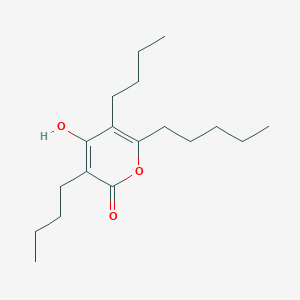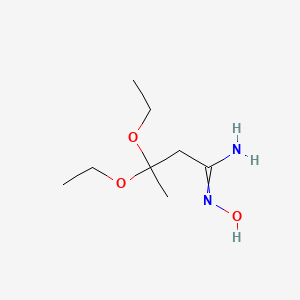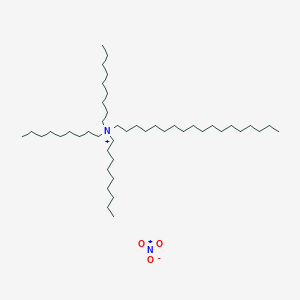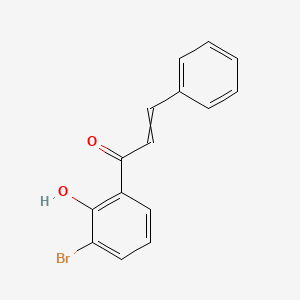
2,3-Dimethylchromone-8-carboxylic acid morpholinoethyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylchromone-8-carboxylic acid morpholinoethyl ester hydrochloride is a chemical compound with a complex structure that includes a chromone core, carboxylic acid, and morpholinoethyl ester functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylchromone-8-carboxylic acid morpholinoethyl ester hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the esterification of 2,3-Dimethylchromone-8-carboxylic acid with morpholinoethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques, such as crystallization and chromatography, to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethylchromone-8-carboxylic acid morpholinoethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The chromone core can be oxidized to form quinone derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
2,3-Dimethylchromone-8-carboxylic acid morpholinoethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Dimethylchromone-8-carboxylic acid morpholinoethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chromone core can interact with active sites of enzymes, potentially inhibiting their activity. The ester and morpholinoethyl groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dimethylchromone-8-carboxylic acid diethylaminoethyl ester hydrochloride
- 2,3-Dimethylchromone-8-carboxylic acid piperidinoethyl ester hydrochloride
Uniqueness
2,3-Dimethylchromone-8-carboxylic acid morpholinoethyl ester hydrochloride is unique due to the presence of the morpholinoethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Propriétés
Numéro CAS |
73771-77-4 |
|---|---|
Formule moléculaire |
C18H22ClNO5 |
Poids moléculaire |
367.8 g/mol |
Nom IUPAC |
2-morpholin-4-ylethyl 2,3-dimethyl-4-oxochromene-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H21NO5.ClH/c1-12-13(2)24-17-14(16(12)20)4-3-5-15(17)18(21)23-11-8-19-6-9-22-10-7-19;/h3-5H,6-11H2,1-2H3;1H |
Clé InChI |
XQQYZIUMTUTWCK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCOCC3)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


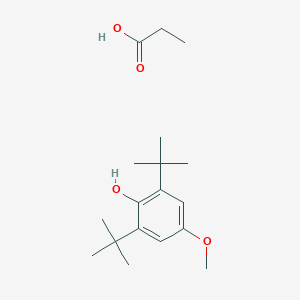

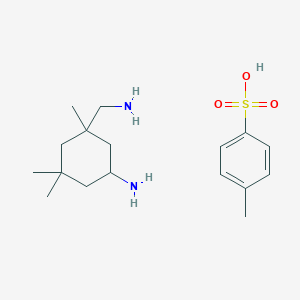
![Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite](/img/structure/B14466226.png)

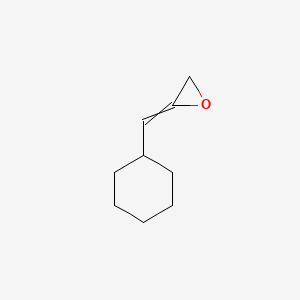
![N,N-Bis[2-(2-hydroxyethoxy)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14466247.png)
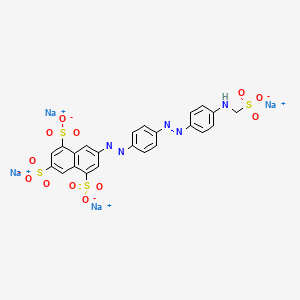
![2-[[2-(Carboxymethylsulfanyl)-1,3-thiazol-4-yl]sulfanyl]acetic acid](/img/structure/B14466251.png)
